molecular formula C16H13Br2ClN2O4 B6092497 2-(2-bromo-4-chlorophenoxy)-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide

Cat. No.: B6092497
M. Wt: 492.5 g/mol
InChI Key: KMCNCSQSXAYVSP-IFRROFPPSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of the imine group would yield amines.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound’s phenolic and imine groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)acetamide
  • 4-(2-bromo-4-chlorophenoxy)butanoic acid
  • 2-(2-bromo-4-chlorophenoxy)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(2-bromo-4-chlorophenoxy)-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide is unique due to the presence of both bromine and chlorine atoms, as well as the imine and phenolic groups. These features contribute to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2ClN2O4/c1-24-14-5-9(4-12(18)16(14)23)7-20-21-15(22)8-25-13-3-2-10(19)6-11(13)17/h2-7,23H,8H2,1H3,(H,21,22)/b20-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCNCSQSXAYVSP-IFRROFPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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